[4-(5-Butyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid
Description
[4-(5-Butyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid is a boronic acid derivative featuring a 1,2,4-oxadiazole ring substituted with a butyl group at the 5-position and a phenyl ring at the 3-position. The boronic acid moiety (-B(OH)₂) at the para position of the phenyl ring enables its use in Suzuki-Miyaura cross-coupling reactions, a critical tool in medicinal chemistry and materials science . Its synthesis likely involves amidoxime intermediates, as seen in related oxadiazole-bearing boronic acids .
Properties
IUPAC Name |
[4-(5-butyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BN2O3/c1-2-3-4-11-14-12(15-18-11)9-5-7-10(8-6-9)13(16)17/h5-8,16-17H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHFFNSYLOHSOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=NOC(=N2)CCCC)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(5-Butyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid typically involves the formation of the oxadiazole ring followed by the introduction of the boronic acid group. One common method starts with the preparation of 5-butyl-1,2,4-oxadiazole through the cyclization of an appropriate amidoxime with a carboxylic acid derivative. The resulting oxadiazole is then subjected to a Suzuki-Miyaura coupling reaction with a boronic acid derivative to introduce the boronic acid group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[4-(5-Butyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Phenols or quinones.
Reduction: Amines or hydroxylamines.
Substitution: Biaryl compounds or other substituted aromatic derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(5-Butyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid is used as a building block in the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine
Its unique structure allows for interactions with biological targets, making it a candidate for drug discovery and development .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and electronic components. Its reactivity and stability make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of [4-(5-Butyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid involves its ability to form reversible covalent bonds with biological targets. The boronic acid group can interact with hydroxyl or amino groups in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction is often mediated by the formation of a boronate ester, which can be hydrolyzed under physiological conditions .
Comparison with Similar Compounds
Alkyl-Substituted Oxadiazole Derivatives
Alkyl substituents on the oxadiazole ring influence lipophilicity, steric bulk, and reactivity. Key examples include:
Key Observations :
Aryl and Heteroaryl-Substituted Oxadiazole Derivatives
Electron-rich or aromatic substituents modulate electronic properties and binding interactions:
Key Observations :
Positional Isomers
The phenyl boronic acid group’s position relative to the oxadiazole ring significantly impacts molecular geometry:
| Compound Name | Substituent Position | Molecular Weight | Properties | Source |
|---|---|---|---|---|
| [3-(5-Propyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid | Meta-position | 232.04 | Research chemical; safety data available |
Key Observations :
- Meta-substituted isomers may exhibit altered steric hindrance in Suzuki reactions compared to para-substituted analogs .
Biological Activity
[4-(5-Butyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid (CAS Number: 2377611-33-9) is a compound that has gained attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H15BN2O3
- Molecular Weight : 218.25 g/mol
- Structure : The compound features a boronic acid moiety attached to an oxadiazole ring and a phenyl group, which may contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of a suitable phenylboronic acid with a corresponding oxadiazole derivative. The specific synthetic route can influence the yield and purity of the final product.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related oxadiazole compounds, suggesting that this compound may exhibit similar activities. For instance:
- In vitro studies have shown that derivatives of oxadiazoles possess significant antibacterial effects against strains such as Escherichia coli and Bacillus cereus, with some compounds demonstrating lower Minimum Inhibitory Concentration (MIC) values compared to established antibiotics like AN2690 (Tavaborole) .
The proposed mechanism for the antimicrobial activity of oxadiazoles involves:
- Inhibition of protein synthesis : Similar compounds have been shown to inhibit leucyl-tRNA synthetase (LeuRS), an essential enzyme in bacterial protein synthesis .
Case Studies
- Antibacterial Efficacy : A study on 5-trifluoromethyl derivatives indicated that certain oxadiazole compounds exhibited potent antibacterial activity against Candida albicans and Aspergillus niger, suggesting that structural modifications in oxadiazoles can enhance their efficacy .
- Pharmacokinetic Profiles : Research on related oxadiazole derivatives has revealed promising pharmacokinetic profiles, indicating potential for oral bioavailability and low cytotoxicity up to concentrations of 100 µM .
Data Table: Biological Activities of Related Compounds
| Compound Name | MIC (µg/mL) | Target Organism | Mechanism of Action |
|---|---|---|---|
| 5-Trifluoromethyl-2-formylphenylboronic acid | < 10 | Escherichia coli | Inhibition of LeuRS |
| 5-Aryl-1,3,4-oxadiazol-2-thioalkanoic acids | 20 | Bacillus cereus | Disruption of protein synthesis |
| This compound | TBD | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
